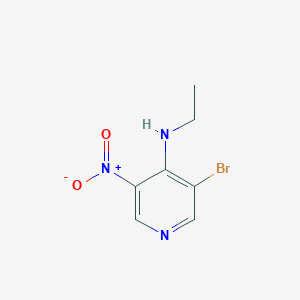

3-Bromo-N-ethyl-5-nitropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-ethyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-10-7-5(8)3-9-4-6(7)11(12)13/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRXFLDXMBGJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647964 | |

| Record name | 3-Bromo-N-ethyl-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607371-01-7 | |

| Record name | 3-Bromo-N-ethyl-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-N-ethyl-5-nitropyridin-4-amine (CAS Number: 607371-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-ethyl-5-nitropyridin-4-amine is a substituted pyridine derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural architecture, featuring a pyridine core functionalized with bromo, nitro, and N-ethylamino groups, makes it a valuable intermediate in the synthesis of complex heterocyclic compounds. Notably, this compound serves as a key building block in the development of sophisticated kinase inhibitors, which are at the forefront of targeted cancer therapies and the treatment of inflammatory diseases. The strategic placement of its functional groups allows for versatile chemical modifications, enabling the fine-tuning of molecular properties to achieve desired biological activities. This guide provides a comprehensive overview of its synthesis, properties, applications, and safety protocols, tailored for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 607371-01-7 | [1][2] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Likely a solid (based on related compounds) | N/A |

| Purity | ≥98% (as offered by suppliers) | [2] |

| Storage | 2-8°C, protected from light | N/A |

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach would likely start from a pre-functionalized pyridine ring, such as 4-chloropyridine or a related derivative. The key steps would involve nitration, followed by nucleophilic aromatic substitution to introduce the ethylamino group, and finally bromination. The order of these steps is crucial to direct the regioselectivity of the substitutions.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical representation based on established chemical principles for the synthesis of related compounds. Researchers should optimize these conditions based on their specific laboratory setup and safety protocols.

Step 1: Nitration of 4-aminopyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

-

Slowly add 4-aminopyridine in portions, maintaining the temperature below 10°C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-amino-3-nitropyridine.

Step 2: Bromination of 4-amino-3-nitropyridine

-

Dissolve 4-amino-3-nitropyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise at room temperature.

-

Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate solution) and neutralize the mixture.

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure to yield 4-amino-3-bromo-5-nitropyridine.[3]

Step 3: N-Ethylation of 4-amino-3-bromo-5-nitropyridine

-

Dissolve 4-amino-3-bromo-5-nitropyridine in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the amino group.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide, and stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) until the reaction is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a crucial intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Scaffold for Kinase Inhibitors

The structure of this compound is well-suited for elaboration into potent and selective kinase inhibitors. The pyridine core can serve as a scaffold that mimics the adenine part of ATP, the natural substrate for kinases, thus enabling competitive inhibition at the ATP-binding site.

The functional groups on the pyridine ring offer multiple points for chemical modification:

-

The N-ethylamino group can be further functionalized or can interact with specific residues in the kinase active site.

-

The bromo substituent provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl or heteroaryl moieties to enhance binding affinity and selectivity.

-

The nitro group can be reduced to an amino group, which can then be acylated or used in other transformations to build more complex molecular architectures.

Patents in the field of kinase inhibitors frequently cite compounds with similar substituted pyridine cores, highlighting the importance of this structural motif in the design of novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from related nitro- and bromo-substituted aromatic compounds.

General Hazards:

-

Toxicity: Nitroaromatic compounds can be toxic and may have mutagenic properties.

-

Irritation: Bromo- and nitro-substituted compounds are often irritating to the skin, eyes, and respiratory tract.

-

Reactivity: The compound may be reactive with strong oxidizing and reducing agents.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialty chemical with significant potential in the field of drug discovery, particularly as a key intermediate in the synthesis of kinase inhibitors. Its versatile chemical structure allows for the creation of diverse libraries of compounds for screening and lead optimization. While detailed experimental and safety data for this specific compound are not extensively documented in the public domain, this guide provides a comprehensive overview based on available information and established chemical principles. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work, with the understanding that further in-house optimization and safety assessments are essential.

References

- Guidechem. This compound 607371-01-7 wiki. [URL: https://www.guidechem.com/wiki/3-bromo-n-ethyl-5-nitropyridin-4-amine-607371-01-7.html]

- ChemScene. 3-Bromo-5-nitropyridin-4-amine. [URL: https://www.chemscene.com/products/3-Bromo-5-nitropyridin-4-amine-89284-05-9.html]

- PubChem. Kinase inhibitors - Patent US-9751837-B2. [URL: https://pubchem.ncbi.nlm.nih.

- Beijing Inaipur Technology Co., Ltd. This compound. [URL: http://www.bje-chem.com/pro/A2034411.html]

- Google Patents. Synthesis of (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. [URL: https://patents.google.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N-ethyl-5-nitropyridin-4-amine

Introduction: Unveiling a Molecule of Interest

In the landscape of medicinal chemistry and drug discovery, substituted pyridines represent a cornerstone of molecular design. Among these, 3-Bromo-N-ethyl-5-nitropyridin-4-amine emerges as a compound of significant interest due to its unique electronic and structural features. The presence of a bromine atom, a nitro group, and an N-ethylamino substituent on the pyridine core suggests a molecule with nuanced properties, potentially serving as a valuable intermediate in the synthesis of novel therapeutic agents. The interplay of these functional groups dictates its reactivity, solubility, and interaction with biological targets, making a thorough understanding of its physicochemical properties paramount for any research and development endeavor.

This guide provides a comprehensive technical overview of this compound, addressing the current landscape of available data and, more critically, furnishing detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. For the modern researcher, this document is intended not merely as a repository of information but as a practical manual for the comprehensive characterization of this and similar novel chemical entities.

Molecular Identity and Computed Properties

A clear definition of the molecule is the foundation of any scientific investigation. While extensive experimental data for this compound is not yet prevalent in public-domain literature, its fundamental identity and a suite of computationally predicted properties provide a crucial starting point for its characterization.

| Property | Value | Source |

| CAS Number | 607371-01-7 | Guidechem[1] |

| Molecular Formula | C₇H₈BrN₃O₂ | Guidechem[1] |

| Molecular Weight | 246.06 g/mol | Guidechem[1] |

| XLogP3-AA | 2.3 | Guidechem[1] |

| Topological Polar Surface Area | 70.7 Ų | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 4 | Guidechem[1] |

| Rotatable Bond Count | 2 | Guidechem[1] |

XLogP3-AA is a computationally predicted octanol-water partition coefficient, suggesting moderate lipophilicity. The Topological Polar Surface Area (TPSA) is indicative of a molecule's potential to permeate cell membranes.

Proposed Synthesis Pathway

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of N-ethyl-3-nitropyridin-4-amine (1 equivalent) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) (1.05 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure a robust and reproducible characterization.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Experimental Workflow:

Caption: Workflow for melting point determination.

Detailed Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Profile

Solubility is a critical parameter in drug development, influencing absorption and bioavailability. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solute and solvent are key determinants.

Experimental Workflow:

Caption: Workflow for determining solubility.

Detailed Protocol:

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, dichloromethane, and acetone.

-

Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed in a vial.

-

Titration: The solvent is added in small, measured increments (e.g., 100 µL).

-

Equilibration: After each addition, the mixture is vortexed and allowed to equilibrate.

-

Observation: The point at which the solid completely dissolves is noted. The solubility is then expressed in terms of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For this compound, the pyridine nitrogen and the exocyclic amine are potential sites of protonation.

Experimental Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a water/co-solvent mixture if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethyl group's methylene and methyl protons, and the amine proton. The chemical shifts and coupling patterns will be indicative of their electronic environment.

-

¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the molecular formula. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Br, O).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present. Expected characteristic absorption bands include:

-

N-H stretch: Around 3300-3500 cm⁻¹

-

C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹

-

C=C and C=N stretches (aromatic ring): Around 1400-1600 cm⁻¹

-

N-O stretches (nitro group): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can further aid in structural elucidation. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of approximately equal intensity).[2]

Conclusion and Future Directions

This compound presents as a molecule with significant potential for further investigation in medicinal chemistry and materials science. This guide has provided a foundational understanding of its known and predicted physicochemical properties. More importantly, it has laid out a clear and robust framework of experimental protocols for the comprehensive characterization of this and other novel compounds. The application of these methodologies will undoubtedly pave the way for a deeper understanding of its chemical behavior and potential applications.

References

- Kirchmair, J., Howlett, A., Peironcely, J., Murrell, D. S., Williamson, M. J., Adams, S. E., ... & Glen, R. C. (2013). Quantifying the shifts in physicochemical property space introduced by the metabolism of small organic molecules.

- Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing.

- IUPAC. (s.f.). Compendium of Chemical Terminology (the "Gold Book").

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.

- Avdeef, A. (2012).

- Perrin, D. D. (1981). pKa prediction for organic acids and bases. Springer Science & Business Media.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Drug Design and Development.

- Wiley-VCH. (2012). 1 Physicochemistry. In Pharmacokinetics and Metabolism in Drug Design, Third Edition.

- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(3), 305.

- ResearchGate. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 3-Bromo-N-ethyl-5-nitropyridin-4-amine

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. This guide provides an in-depth technical analysis of 3-Bromo-N-ethyl-5-nitropyridin-4-amine, a substituted pyridine with potential applications in medicinal chemistry. The aminopyridine scaffold is a crucial heterocyclic moiety found in numerous biologically active compounds, known for its diverse pharmacological activities.[1][2][3] This document outlines a systematic approach to the synthesis and rigorous structural elucidation of this specific derivative, employing a suite of modern analytical techniques. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to this compound

This compound is a halogenated and nitrated derivative of N-ethyl-pyridin-4-amine. Its chemical structure, characterized by the presence of electron-withdrawing bromo and nitro groups, alongside an electron-donating ethylamino group, suggests unique electronic properties and potential for diverse chemical interactions. These substitutions are expected to significantly influence the molecule's reactivity, spectroscopic characteristics, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 607371-01-7 | [4][5][6] |

| Molecular Formula | C₇H₈BrN₃O₂ | [4] |

| Molecular Weight | 246.06 g/mol | [4] |

| Canonical SMILES | CCNc1c(ncc(c1N(=O)=O)Br) | N/A |

| InChI Key | N/A | N/A |

| Appearance | Expected to be a crystalline solid | N/A |

Synthesis and Purification

A plausible synthetic route to this compound involves a multi-step process starting from a commercially available substituted pyridine. The proposed pathway is designed for efficiency and control over the regiochemistry of the substitutions.

Proposed Synthetic Pathway

The synthesis can be logically approached by starting with a precursor that allows for the sequential introduction of the required functional groups. A potential precursor for this synthesis is N-ethyl-3-nitropyridin-4-amine.[7]

Caption: Proposed final step in the synthesis of this compound.

Experimental Protocol: Bromination

-

Dissolution: Dissolve N-ethyl-3-nitropyridin-4-amine (1.0 eq) in acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. The use of NBS provides a reliable source of electrophilic bromine.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structural Elucidation

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For substituted pyridines, NMR provides critical information about the substitution pattern.[8]

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group.

-

Aromatic Region: The pyridine ring has two remaining protons. Due to the anisotropic effects of the nitro and bromo groups, these protons will appear as distinct singlets in the downfield region (typically δ 8.0-9.0 ppm). The proton at C2 will likely be at a lower field than the proton at C6 due to the deshielding effect of the adjacent nitro group.

-

Aliphatic Region: The N-ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from spin-spin coupling with each other. The methylene protons will be deshielded by the adjacent nitrogen atom.

-

N-H Proton: The amine proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons attached to the electron-withdrawing nitro and bromo groups (C3 and C5) will be significantly deshielded and appear at a lower field. The carbon bearing the amino group (C4) will be shielded relative to the others.

-

Aliphatic Carbons: Two signals will be present for the ethyl group carbons.

Table 2: Predicted NMR Data for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-2 | ~8.5 (s, 1H) | ~150 |

| Pyridine H-6 | ~8.2 (s, 1H) | ~145 |

| -NH- | Variable (br s, 1H) | N/A |

| -CH₂- | ~3.5 (q, 2H) | ~40 |

| -CH₃- | ~1.3 (t, 3H) | ~15 |

| Pyridine C-2 | N/A | ~150 |

| Pyridine C-3 | N/A | ~110 |

| Pyridine C-4 | N/A | ~155 |

| Pyridine C-5 | N/A | ~130 |

| Pyridine C-6 | N/A | ~145 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Electron Ionization (EI) mass spectrometry of halogenated organic compounds often reveals characteristic fragmentation patterns.[9]

-

Molecular Ion Peak (M⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M⁺ and M+2 isotopic pattern of nearly equal intensity.[10][11] This provides a clear indication of the presence of a single bromine atom in the molecule.

-

Key Fragments: Common fragmentation pathways for substituted pyridines include the loss of the nitro group (NO₂) and cleavage of the ethyl group.

Caption: Expected major fragmentation pathways in the mass spectrum.

X-ray Crystallography

For a definitive three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard.[12]

-

Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol/water, dichloromethane/hexane).

-

Data Acquisition: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature to minimize thermal vibrations.[12]

The collected diffraction data are used to solve and refine the crystal structure, providing precise information on:

-

Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

-

Conformation: Determining the orientation of the ethyl group relative to the pyridine ring.

-

Intermolecular Interactions: Identifying hydrogen bonding and other non-covalent interactions in the crystal lattice, which are crucial for understanding the solid-state properties of the compound.

Conclusion

The structural analysis of this compound requires a multi-faceted analytical approach. The combination of synthesis, purification, and comprehensive characterization by NMR, mass spectrometry, and X-ray crystallography provides a robust framework for unambiguous structure determination. The insights gained from this detailed analysis are fundamental for understanding the chemical behavior of this molecule and for guiding its potential applications in drug discovery and materials science. The presence of diverse functional groups on the aminopyridine core makes it an interesting candidate for further investigation into its biological activities.[1][13]

References

- Orie, K. J., Adeyemi, O. G., & Owokotomo, I. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11.

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.

- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20.

- Stefaniak, L., et al. (1992). Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. Magnetic Resonance in Chemistry, 30(6), 547-553.

- Vidal, J., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 13(3), 269-281.

- Boyd, D. B., et al. (1990). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Journal of the American Chemical Society, 112(18), 6548-6552.

- BenchChem. (2025).

- Kumar, V., & Chandra, S. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING, 3(10).

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

- Abu-Youssef, M. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(19), 6523.

- ChemicalBook. (n.d.). 3-Nitropyridine(2530-26-9) 1H NMR spectrum. ChemicalBook.

- Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 773-781.

- SpectraBase. (n.d.). 2-Hydroxy-3-nitro-pyridine - Optional[1H NMR] - Spectrum. SpectraBase.

- Guidechem. (n.d.). This compound 607371-01-7 wiki. Guidechem.

- De, S., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 15(44), 9343-9347.

- ResearchGate. (2025). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions.

- Wikipedia. (n.d.). Pyridine. Wikipedia.

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- Person, R., & Pimentel, G. C. (1953). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry, 57(9), 894-898.

- SpectraBase. (n.d.). 2-Nitropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- ChemScene. (n.d.). 89284-05-9 | 3-Bromo-5-nitropyridin-4-amine. ChemScene.

- BenchChem. (2025).

- ECHEMI. (n.d.). 15862-31-4, 3-Bromo-5-nitro-2-pyridinamine Formula. ECHEMI.

- Chemistry LibreTexts. (2023).

- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- Penflutizide. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1081-1083.

- El-Abadelah, M. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(6), 1247-1257.

- 北京欣恒研科技有限公司. (n.d.). This compound - CAS:607371-01-7. 北京欣恒研科技有限公司.

- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. The Royal Society of Chemistry.

- Synblock. (n.d.). CAS 562825-95-0 | N-Ethyl-3-nitropyridin-4-amine. Synblock.

- The Good Scents Company. (n.d.).

- Cayman Chemical. (n.d.). Desloratadine (Descarboethoxyloratadine, NSC 675447, SCH 34117, CAS Number: 100643-71-8). Cayman Chemical.

- CPAChem. (n.d.). Methyl cyclopentenolone CAS:80-71-7 EC:201-303-2. CPAChem.

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - CAS:607371-01-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. CAS 562825-95-0 | N-Ethyl-3-nitropyridin-4-amine - Synblock [synblock.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-Bromo-N-ethyl-5-nitropyridin-4-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-N-ethyl-5-nitropyridin-4-amine in Organic Solvents

Foreword: A Note on Predictive Chemistry and Experimental Validation

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure is paramount to predicting its behavior in various solvents.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 607371-01-7 | |

| Molecular Formula | C₇H₈BrN₃O₂ | |

| Molecular Weight | 246.06 g/mol | |

| Topological Polar Surface Area (TPSA) | 70.7 Ų | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bond Count | 2 |

Structural Analysis for Solubility Prediction:

The structure of this compound suggests a molecule with moderate to high polarity. The key contributors to its polarity are:

-

The Nitro Group (-NO₂): This is a strong electron-withdrawing group, creating a significant dipole moment.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the overall polarity.

-

The Amine Group (-NH-): The secondary amine is capable of acting as a hydrogen bond donor.

-

The Bromo Group (-Br): While less polar than the other functional groups, it contributes to the molecular weight and can participate in weaker dipole-dipole interactions.

-

The Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and will have a minor impact on the overall polarity, slightly increasing its lipophilicity.

The interplay of these functional groups will govern the compound's interaction with different solvents. The presence of both hydrogen bond donors and acceptors suggests that hydrogen bonding will be a significant factor in its solubility in protic solvents.

The Thermodynamic Principles of Dissolution

Solubility is a thermodynamic equilibrium process, and its understanding is rooted in the principles of Gibbs free energy. The dissolution of a solute in a solvent is governed by the equation:

ΔG_dissolution = ΔH_dissolution - TΔS_dissolution [1]

Where:

-

ΔG_dissolution is the change in Gibbs free energy of dissolution. A negative value indicates a spontaneous process (dissolution occurs).

-

ΔH_dissolution is the enthalpy of dissolution, representing the heat absorbed or released during the process.

-

T is the temperature in Kelvin.

-

ΔS_dissolution is the entropy of dissolution, which is the change in disorder of the system.

For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. The general principle of "like dissolves like" is a practical application of these thermodynamic considerations.[2] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents, because the energy balance is more favorable.

The Impact of Temperature:

The effect of temperature on solubility is dictated by the sign of the enthalpy of dissolution (ΔH_dissolution).

-

Endothermic Dissolution (ΔH > 0): If heat is absorbed during dissolution, increasing the temperature will increase the solubility, in accordance with Le Châtelier's principle.[3] This is the most common scenario for the dissolution of solids in liquids.

-

Exothermic Dissolution (ΔH < 0): If heat is released, increasing the temperature will decrease the solubility.[3]

For most organic solids, solubility increases with temperature, a principle that is fundamental to the purification technique of recrystallization.[4][5]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis of this compound, we can predict its relative solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Polarity | Hydrogen Bonding | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low | None | Low to Insoluble | The high polarity of the nitro and amino groups will have weak interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Acceptors only | Moderate to High | The dipole-dipole interactions between the polar functional groups of the solute and the solvent will be significant. Solvents like DMF and DMSO are highly polar and are likely to be very effective. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | Donors and Acceptors | Moderate to High | The ability of the solute to both donate and accept hydrogen bonds will lead to strong interactions with protic solvents. Solubility in water is expected to be limited due to the presence of the nonpolar ethyl group and the bromo-substituted pyridine ring. |

Experimental Determination of Solubility: Protocols and Workflows

The following protocols provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Assessment

This method is a rapid screening to estimate solubility.

Protocol:

-

Weigh approximately 10 mg of this compound into a small vial.

-

Add 1 mL of the chosen organic solvent.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution.

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

-

If the compound is insoluble at room temperature, gently heat the mixture in a water bath and observe any changes in solubility. Note the temperature at which it dissolves completely, if applicable.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry vial.

-

Record the exact weight of the transferred solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of supernatant) x 100

Experimental Workflow for Quantitative Solubility Determination:

A flowchart illustrating the quantitative gravimetric method for solubility determination.

Purification by Recrystallization

Understanding the solubility of a compound at different temperatures is the basis for its purification by recrystallization.[6][7] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Protocol for Recrystallization:

-

Solvent Selection: Based on the qualitative solubility tests, choose a solvent or a solvent pair that meets the criteria for a good recrystallization solvent.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals in a vacuum oven.

Recrystallization Workflow:

A schematic of the recrystallization process for the purification of solid organic compounds.

Safety and Handling

Working with this compound and organic solvents requires strict adherence to safety protocols. As a pyridine derivative, it should be handled with care.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood.[9]

-

Ignition Sources: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other potential ignition sources.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While direct, published solubility data for this compound is scarce, a systematic approach based on its physicochemical properties allows for a strong predictive understanding of its behavior in various organic solvents. This guide provides the theoretical framework and practical, step-by-step protocols for researchers to confidently and accurately determine the solubility of this compound. The experimental data generated will be invaluable for optimizing reaction conditions, developing purification strategies, and advancing research in medicinal chemistry and drug development.

References

- Avdeef, A. (2012).

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

- Yalkowsky, S. H., He, Y., & Jain, P. (2014).

- Scifinder. (n.d.). CAS RN 607371-01-7. American Chemical Society.

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. Retrieved from [Link]

-

Myatt, G. J., & Myers, J. J. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(1), 138-144. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(10), 5641-5668. [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

LibreTexts. (2021). 11: Thermodynamics of Solubility. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

-

LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. saltise.ca [saltise.ca]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Recrystallization [sites.pitt.edu]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-N-ethyl-5-nitropyridin-4-amine

Prepared by: Gemini, Senior Application Scientist

Preamble: A Proactive Approach to Chemical Safety

This document provides a comprehensive guide to the safety and handling precautions for 3-Bromo-N-ethyl-5-nitropyridin-4-amine (CAS No. 607371-01-7). As a functionalized nitropyridine, this compound is of significant interest to researchers in medicinal chemistry and materials science. However, a thorough review of publicly available safety literature reveals a critical data gap: no comprehensive, officially registered Material Safety Data Sheet (MSDS) or harmonized GHS classification exists for this specific molecule.

This absence of specific data does not imply the absence of hazard. In fact, it necessitates a more rigorous, scientifically-grounded approach to safety. The protocols and recommendations outlined herein are therefore built upon the principle of "hazard by analogy," a cornerstone of proactive chemical safety in research and development. We will analyze the known hazards of structurally similar bromo-nitro-amino pyridine derivatives to construct a robust and conservative safety profile. This guide is intended for professionals in research and drug development who understand that true laboratory safety is not merely about following rules, but about understanding risk and implementing controls based on scientific evidence.

Section 1: Compound Identification and Inferred Hazard Profile

Before any handling protocol can be established, a thorough understanding of the compound's identity and its likely hazards is essential.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 607371-01-7 | [1][2] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

Hazard Assessment by Structural Analogy

Given the lack of direct toxicological data, we must infer the potential hazards of this compound from well-documented, structurally related compounds. The presence of a brominated nitropyridine core is the primary driver of this analysis. The following table summarizes the GHS classifications of the most relevant analogs.

| Analogous Compound | CAS No. | Key Hazards Identified | Signal Word | Source |

| 3-Bromo-5-nitropyridin-4-amine | 89284-05-9 | Harmful if swallowed; Causes skin/serious eye/respiratory irritation (H302, H315, H319, H335) | Warning | [3] |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | Causes skin/serious eye/respiratory irritation (H315, H319, H335) | Warning | [4][5] |

| 5-Bromo-2-cyano-3-nitropyridine | 573675-25-9 | Toxic if swallowed/inhaled/in contact with skin; Causes skin/serious eye irritation (H301, H311, H331, H315, H319) | Danger | [6] |

| 3-Bromo-5-nitropyridine | 92759-42-7 | Toxic if swallowed; Causes serious eye damage (H301, H318) | Danger | [7] |

| N-Ethyl-3-nitropyridin-4-amine | 562825-95-0 | Harmful if swallowed/inhaled; Causes skin/serious eye/respiratory irritation (H302, H315, H319, H332, H335) | Warning | [8] |

Conclusion of Analog Analysis: The evidence from these closely related structures is compelling and consistent. The combination of the nitropyridine ring, the bromine substituent, and the amine functional group points towards a significant hazard profile. Based on this data, This compound must be handled as, at a minimum, a substance that is:

-

Acutely Toxic (Oral, Dermal, Inhalation): Likely harmful and potentially toxic upon exposure through any route.

-

A Severe Irritant: Causes serious irritation to the skin and eyes, with the potential for irreversible eye damage.

-

A Respiratory Tract Irritant: Inhalation of dust or aerosols may cause significant respiratory irritation.

Therefore, a "Danger" signal word is the most appropriate conservative choice for internal laboratory labeling and risk assessment.

Section 2: The Imperative of Risk Assessment & Control

Handling a compound with an inferred hazard profile demands a formal risk assessment process. The causality is clear: without manufacturer-provided exposure limits, we must assume a low threshold for adverse effects and implement the most effective control measures. The universally accepted "Hierarchy of Controls" provides the framework for this process.

Caption: Risk Assessment Workflow and the Hierarchy of Controls.

Section 3: Mandatory Engineering Controls

Engineering controls are the primary barrier between the researcher and the chemical hazard. Their proper use is non-negotiable. The causality is simple: they physically remove the hazardous substance from the breathing zone and prevent systemic contamination of the laboratory environment.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. The hood should have a calibrated face velocity of 80-120 feet per minute (fpm) to ensure effective containment.

-

Ventilated Enclosures: For weighing operations involving the solid powder, a dedicated ventilated balance enclosure or a powder containment hood is highly recommended to prevent the aerosolization of fine, toxic particles[6].

-

Closed Systems: Whenever possible, design experiments to use closed systems. This involves transferring solutions via cannula or syringe and running reactions in sealed glassware to minimize the release of vapors or aerosols.

Section 4: Standard Operating Protocol (SOP) for Handling

This protocol is a self-validating system; adherence to each step ensures that risks are systematically minimized.

Pre-Handling Safety Checklist

-

Verify Fume Hood Certification: Check the sticker on the fume hood to ensure it has been certified within the last year.

-

Confirm Airflow: Use a kimwipe or tissue to visually confirm negative airflow into the hood before beginning work.

-

Assemble All Materials: Place all necessary chemicals, glassware, and equipment inside the hood to minimize reaching in and out.

-

Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

-

Prepare Spill Kit: Have a spill kit rated for toxic powders and solvents readily accessible.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. The choice of PPE is dictated by the inferred multi-route hazard profile of the compound.

-

Hand Protection: Wear double-layered nitrile gloves. Nitrile provides good resistance to a broad range of chemicals. Double-gloving is critical because it provides a backup barrier and allows for the safe removal of the outer glove if it becomes contaminated.

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for any operation with a splash risk (e.g., transfers, workups), chemical splash goggles are mandatory.[9]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.

-

Respiratory Protection: While engineering controls are primary, respiratory protection may be required for cleaning up large spills or if engineering controls are known to be insufficient. A NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges would be appropriate.

Caption: The mandatory sequence for donning and doffing PPE.

Step-by-Step Handling Workflow

-

Weighing: Tare a sealed container (e.g., a vial with a screw cap) on the balance. Move the container and the stock bottle into the fume hood or ventilated enclosure. Transfer the desired amount of solid into the tared container, seal it, and clean any residual dust from the exterior before moving it back to the balance for the final weight. This prevents contamination of the balance and the lab.

-

Dissolution: Add the solvent to the reaction flask inside the fume hood. Slowly add the weighed solid to the solvent using a powder funnel to prevent dust generation.

-

Reaction: Ensure the reaction is conducted in glassware that is properly secured. If heating, use a temperature-controlled mantle and an appropriate condenser to prevent vapor release.

-

Work-up & Purification: All extractions, washes, and chromatography must be performed within the fume hood.

-

Waste Disposal: All contaminated solid waste (gloves, kimwipes, silica) must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste must be collected in a compatible, labeled container.

Section 5: Emergency Response Procedures

Immediate and correct action is critical to mitigating exposure.

| Scenario | Immediate Action Protocol |

| Skin Contact | Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[6] Immediately call a poison center or doctor.[6] |

| Minor Spill (Solid) | Alert others in the area. Do NOT dry sweep. Gently cover the spill with an absorbent material from a chemical spill kit. Wet the material slightly with water to prevent dust formation. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with soap and water. |

| Major Spill | Evacuate the immediate area. Alert laboratory supervisor and institutional safety personnel. Do not attempt to clean up without appropriate respiratory protection and training. |

Section 6: Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Conditions: Store in a cool, dry, dark, and well-ventilated area.[6][10] The storage location should be a designated area for toxic chemicals, and the substance should be stored locked up.[6]

-

Container: Keep the container tightly closed to prevent contamination and moisture ingress.[4][10]

-

Incompatibilities: Store away from strong oxidizing agents.[4] While not explicitly stated for this compound, some analogs recommend storage under an inert gas atmosphere, which is a good practice to consider for long-term stability.[6]

References

-

3-Bromo-5-nitropyridine Hazard Data. PubChem, National Institutes of Health. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 562825-95-0 | N-Ethyl-3-nitropyridin-4-amine - Synblock [synblock.com]

- 9. echemi.com [echemi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Characterization of 3-Bromo-N-ethyl-5-nitropyridin-4-amine: A Technical Guide

Introduction

3-Bromo-N-ethyl-5-nitropyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. Unambiguous confirmation of this structure is paramount, and a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary evidence. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and established spectroscopic principles to present a reliable predictive analysis. The molecular formula of the compound is C₇H₈BrN₃O₂ and its molecular weight is 246.06 g/mol .[1]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound features a pyridine ring substituted with a bromine atom, a nitro group, and an N-ethylamino group. This arrangement of electron-withdrawing (nitro and bromo) and electron-donating (amino) groups on the aromatic ring creates a distinct electronic environment, which in turn governs its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Predicted)

A standard protocol for acquiring NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of each carbon signal. A wider spectral width (0-160 ppm) and a longer acquisition time are generally required.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 - 8.8 | s | 1H | H-2 |

| ~8.2 - 8.4 | s | 1H | H-6 |

| ~5.5 - 6.0 | br s | 1H | N-H |

| ~3.4 - 3.6 | q | 2H | -CH₂- (ethyl) |

| ~1.3 - 1.5 | t | 3H | -CH₃ (ethyl) |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons: The pyridine ring is expected to show two singlets in the downfield region. The proton at the 2-position (H-2) is adjacent to the electron-withdrawing nitro group and the ring nitrogen, leading to a significant downfield shift. The proton at the 6-position (H-6) is also deshielded by the ring nitrogen and the nitro group, appearing at a slightly higher field than H-2. The lack of coupling between these protons is due to their meta-relationship.

-

N-H Proton: The amino proton will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration.

-

Ethyl Group: The N-ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons, arising from coupling to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, resulting from coupling to the methylene protons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-4 (C-NH) |

| ~148 - 152 | C-5 (C-NO₂) |

| ~145 - 148 | C-2 |

| ~130 - 135 | C-6 |

| ~110 - 115 | C-3 (C-Br) |

| ~40 - 45 | -CH₂- (ethyl) |

| ~14 - 16 | -CH₃ (ethyl) |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Interpretation of ¹³C NMR Spectrum:

The carbon spectrum will show five distinct signals for the pyridine ring and two signals for the ethyl group. The carbons directly attached to heteroatoms or electron-withdrawing groups (C-4, C-5, C-2) will be the most downfield. The carbon bearing the bromine atom (C-3) will also be significantly shifted. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: The IR spectrum can be obtained using either a KBr pellet method or as a thin film on a salt plate (for oils). For a solid sample, a small amount is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern and convenient method.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch (secondary amine) |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

| ~2970 - 2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1600, ~1470 | Strong | Aromatic C=C and C=N stretching |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1200 - 1000 | Medium | C-N stretching |

| ~750 - 700 | Strong | N-H wag (secondary amine) |

| Below 700 | Medium | C-Br stretch |

Interpretation of IR Spectrum:

The IR spectrum will be dominated by strong absorptions corresponding to the nitro group's asymmetric and symmetric stretches. The presence of a secondary amine is confirmed by the N-H stretching vibration around 3400 cm⁻¹ and the N-H wagging band in the fingerprint region.[2] Aromatic and aliphatic C-H stretches will also be present, along with characteristic aromatic ring vibrations. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques for this type of molecule, typically producing a protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to observe fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum

| m/z | Interpretation |

| 245/247 | Molecular ion (M⁺) with isotopic pattern for Br |

| 246/248 | Protonated molecular ion ([M+H]⁺) |

| 230/232 | Loss of CH₃ |

| 216/218 | Loss of C₂H₅ |

| 199/201 | Loss of NO₂ |

Interpretation of Mass Spectrum:

The most characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways would involve the loss of the ethyl group or its fragments, and the loss of the nitro group.

Caption: Predicted key fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, based on established principles and data from analogous structures, offer a detailed spectroscopic signature for this compound. This information is crucial for researchers in ensuring the purity and confirming the identity of synthesized materials, thereby supporting the advancement of drug discovery and materials science research.

References

-

Jia, X., et al. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-N-ethyl-5-nitropyridin-4-amine

Abstract

This in-depth technical guide provides a detailed and scientifically grounded methodology for the synthesis of 3-Bromo-N-ethyl-5-nitropyridin-4-amine, a key intermediate in pharmaceutical research and development. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can replicate and understand the described protocols. This document is structured to offer a logical flow from precursor synthesis to the final product, complete with step-by-step protocols, quantitative data, and mechanistic insights supported by authoritative references.

Introduction: Strategic Importance of the Target Molecule

Substituted nitropyridines are a critical class of heterocyclic compounds that serve as versatile precursors for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties[1]. The target molecule, this compound, incorporates a unique substitution pattern that makes it a valuable building block. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom offers a site for further functionalization, for instance, through cross-coupling reactions. The N-ethylamino group can be crucial for modulating the pharmacological properties of the final compound. This guide will focus on a robust and reproducible synthetic route, elucidating the chemical principles that govern each transformation.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The most direct approach involves the late-stage introduction of the ethylamino group via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is advantageous as it utilizes a highly activated precursor, ensuring a high-yielding final step.

Our chosen synthetic pathway commences with the commercially available 3-bromo-4-chloropyridine, proceeds through a nitration step to activate the 4-position, and culminates in a selective amination.

Overall Synthesis Workflow

The synthesis is designed as a two-step process starting from 3-bromo-4-chloropyridine. The workflow is structured to ensure high purity of intermediates, which is critical for the success of the subsequent steps.

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Section: Detailed Protocols and Rationale

Part 1: Synthesis of the Key Intermediate: 3-Bromo-4-chloro-5-nitropyridine

The initial step involves the nitration of 3-bromo-4-chloropyridine. The introduction of a nitro group is essential for activating the pyridine ring towards nucleophilic attack. The position of nitration is directed by the existing substituents.

Mechanism Insight: The pyridine nitrogen and the halogen atoms are deactivating groups. However, the nitration occurs at the C5 position, which is meta to the deactivating chloro and bromo substituents and is the least deactivated position. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the active electrophile.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Starting Material: Slowly add 3-bromo-4-chloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃) to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of 3-bromo-4-chloropyridine in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield 3-Bromo-4-chloro-5-nitropyridine as a solid[2][3].

Table 1: Reagents and Conditions for the Synthesis of 3-Bromo-4-chloro-5-nitropyridine

| Reagent | Molar Ratio | Key Parameters |

| 3-Bromo-4-chloropyridine | 1.0 eq | Starting Material |

| Conc. H₂SO₄ | - | Solvent and Catalyst |

| Fuming HNO₃ | 1.1 eq | Nitrating Agent |

| Temperature | 0-10 °C | Critical for selectivity |

| Reaction Time | 2-3 hours | Monitored by TLC |

| Typical Yield | 80-90% | After recrystallization |

Part 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-deficient pyridine ring of 3-bromo-4-chloro-5-nitropyridine readily undergoes substitution at the C4 position. The chlorine atom is a better leaving group than the bromine atom in this context, and its displacement is favored.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The ethylamine, acting as a nucleophile, attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[4]. The negative charge is delocalized over the pyridine ring and the nitro group. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final product[4][5][6].

Caption: General mechanism of the nucleophilic aromatic substitution.

Step-by-Step Protocol:

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-chloro-5-nitropyridine in a suitable polar aprotic solvent such as ethanol, acetonitrile, or N,N-dimethylformamide (DMF).

-

Addition of Amine: Add an excess of ethylamine (as a solution in a solvent like THF or as a gas) to the reaction mixture. The use of excess amine also serves as a base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 50 to 80 °C. The optimal temperature will depend on the solvent used.

-

Reaction Monitoring: Monitor the reaction for completion using TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid[7][8].

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent | Molar Ratio | Key Parameters |

| 3-Bromo-4-chloro-5-nitropyridine | 1.0 eq | Key Intermediate |

| Ethylamine | 2.0-3.0 eq | Nucleophile and Base |

| Solvent | - | Ethanol, Acetonitrile, or DMF |

| Temperature | 50-80 °C | To drive the reaction |

| Reaction Time | 4-8 hours | Monitored by TLC/LC-MS |

| Typical Yield | 75-85% | After chromatography |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the ethyl group and the pyridine ring protons with the expected chemical shifts and coupling constants.

-

¹³C NMR: To verify the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₇H₈BrN₃O₂)[8].

-

Melting Point: To assess the purity of the final product.

Safety Considerations

-

Nitrating Mixture: The preparation and use of the nitrating mixture (HNO₃/H₂SO₄) is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood, using an ice bath to control the temperature. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Solvents: Handle all organic solvents in a fume hood.

-

Ethylamine: Ethylamine is a flammable and corrosive gas/liquid with a strong odor. It should be handled with care in a well-ventilated area.

-

Pressurized Reactions: When using a sealed tube for the amination step, ensure the tube is appropriate for the pressure that may develop at the reaction temperature.

Conclusion

This guide has outlined a robust and reproducible two-step synthesis of this compound from commercially available starting materials. The presented protocols are based on well-established chemical principles, and the rationale behind each step has been thoroughly explained. By following this guide, researchers and scientists in the field of drug development can confidently synthesize this valuable intermediate for their research endeavors. The provided mechanistic insights and detailed experimental conditions serve as a self-validating system, ensuring the trustworthiness and reliability of the described methodology.

References

-

Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]

-

CAS No.31872-63-6, 3-Bromo-4-chloro-5-nitropyridine. Daoge Biopharma Co.,Ltd.. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]